molecular formula C6H10N2O B1394867 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile CAS No. 857637-01-5

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Cat. No. B1394867
M. Wt: 126.16 g/mol
InChI Key: ZJKMVVGNSMLLAV-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, also known as 2-HPA, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and applications. It is a colorless, odorless compound that is highly soluble in water and organic solvents. 2-HPA has a wide range of uses, from its use as a reagent in organic synthesis to its application in the study of biochemical and physiological processes. In

Scientific Research Applications

Synthesis of Pharmaceutically Effective Compounds

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, as an intermediate product, is used in the synthesis of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. This process is crucial in the production of certain pharmaceuticals (Fort, 2002).

Angiotensin Converting Enzyme (ACE) Inhibitors

Novel compounds derived from 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using 4-hydroxypyrrolidine-2-carboxylic acid, have shown promising results as ACE inhibitors. These compounds demonstrate minimal toxicity and favorable binding characteristics, suggesting potential for clinical application (Addla et al., 2013).

Chemical Reactions with Indoles

The reactivity of 1-alkyl-5-hydroxypyrrolidin-2-ones with indoles is significant, leading to the production of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones and similar compounds. This demonstrates the versatility of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile in synthetic chemistry applications (Sadovoy et al., 2011).

Optical Activity Studies

The optical activity of compounds like 3-aminopyrrolidin-2-one, which are structurally similar to 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, has been investigated in various solvents. This research contributes to understanding the optical properties of similar cyclic amides in solution (Greenfield & Fasman, 1969).

Development of New Chemical Entities

The synthesis of 2-hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles and related compounds using 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile demonstrates the chemical's role in creating new, potentially useful compounds (Shemehen et al., 2020).

properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMVVGNSMLLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293920
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

CAS RN

857637-01-5
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857637-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method follows that of S3 using 3-hydroxypyrrolidine (15 g, 0.172 mol), BrCH2CN (22.67 g, 0.189 mmol) and dry THF (60 mL). The title-compound was yielded as a straw-coloured oil (15.39 g, 71%) after flash chromatography using CH2Cl2/CH3OH (9:1) as eluent. δH (250 MHz; CDCl3); 1.9-2.25 (m, 2H, 2×ring-H), 2.3 (m, 1H, ring-H), 2.65 (d, OH), 2.85-3.05 (m, 3H, 3×ring-H), 3.95 (d, 2H, NCH2CN) and 4.2 (m, 1H, CH2CHOH); FAB MS, m/z (M+H)+ 127.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.67 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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